

Technical Guide: Health and Safety for Handling 1-Bromonaphthalene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromonaphthalene

Cat. No.: B1665260

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive health and safety information for the handling and use of **1-Bromonaphthalene** in a laboratory and drug development setting. The following sections detail the physical and chemical properties, toxicological data, safe handling procedures, emergency protocols, and waste disposal of this compound.

Compound Identification and Properties

1-Bromonaphthalene is an aromatic organic compound that serves as a versatile intermediate in the synthesis of various organic chemicals, including pharmaceuticals and agrochemicals.^[1] Due to its high refractive index, it is also used in microscopy.^[2]

Table 1: Physicochemical and Toxicological Properties of **1-Bromonaphthalene**

Property	Value	Reference(s)
Synonyms	1-Naphthyl bromide, alpha-Bromonaphthalene	[3][4]
CAS Number	90-11-9	[5]
Molecular Formula	C ₁₀ H ₇ Br	
Molecular Weight	207.07 g/mol	
Appearance	Colorless to light yellow oily liquid	
Odor	Characteristic, pungent	
Melting Point	-2 to -1 °C (28 - 30 °F)	
Boiling Point	133 - 134 °C (271 - 273 °F) at 10 mmHg	
Density	1.48 g/mL at 20 °C	
Vapor Pressure	0.00973 mmHg	
Flash Point	> 112 °C (> 233.6 °F)	
Solubility	Low water solubility	
Refractive Index	1.6570 (n ₂₀ /D)	
LD50 (Oral, Rat)	810 mg/kg	

Hazard Identification and Toxicological Information

1-Bromonaphthalene is classified as harmful if swallowed and causes serious eye irritation.

- Acute Oral Toxicity: Harmful if swallowed, with an LD50 of 810 mg/kg in rats. Ingestion may lead to gastrointestinal irritation with symptoms such as nausea and vomiting.
- Eye Irritation: Causes serious eye irritation. Vapors can also cause eye irritation.
- Skin Contact: May cause skin irritation.

- Inhalation: May cause respiratory tract irritation.
- Chronic Exposure: While specific chronic effects of **1-bromonaphthalene** are not fully investigated, chronic exposure to naphthalene can cause severe hemolytic anemia.
- Carcinogenicity: It is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.

Experimental Protocols

Acute Oral Toxicity Study (LD50) in Rats (Based on OECD Guideline 401 Principles)

The reported LD50 value of 810 mg/kg for **1-Bromonaphthalene** in rats was likely determined using a methodology consistent with historical guidelines for acute oral toxicity testing, such as the now-rescinded OECD Guideline 401. A plausible experimental protocol is detailed below.

Objective: To determine the median lethal dose (LD50) of **1-Bromonaphthalene** following a single oral administration to rats.

Test Animals:

- Species and Strain: Young adult Sprague-Dawley or Wistar rats are commonly used.
- Age and Weight: Animals are typically 8-12 weeks old, with weights as uniform as possible within each sex.
- Sex: Both male and female animals are used, with at least 5 animals per dose group for each sex. Females should be nulliparous and non-pregnant.
- Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.

Housing and Environmental Conditions:

- Temperature: $22 \pm 3^{\circ}\text{C}$.
- Humidity: 30-70%.

- Lighting: 12-hour light/12-hour dark cycle.
- Housing: Animals are housed in individual cages.
- Diet: Conventional laboratory diet and an unlimited supply of drinking water are provided.

Procedure:

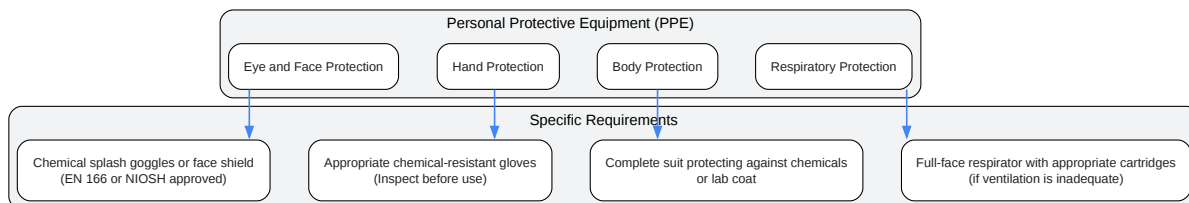
- Fasting: Animals are fasted overnight (for rats) prior to administration of the test substance, with continued access to water.
- Dose Preparation: The test substance is administered, if necessary, in a suitable vehicle. The concentration is adjusted to allow for a consistent administration volume.
- Dose Administration: The substance is administered orally by gavage in graduated doses to several groups of animals, with one dose level per group. At least three dose levels are typically used.
- Observation Period: Animals are observed for 14 days.
- Clinical Observations: Observations are made frequently on the day of dosing and at least once daily thereafter. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Signs like tremors, convulsions, salivation, diarrhea, lethargy, and coma are noted.
- Body Weight: Individual animal weights are recorded before administration and weekly thereafter.
- Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.
- Data Analysis: The LD50 is calculated using a recognized statistical method, such as Probit analysis.

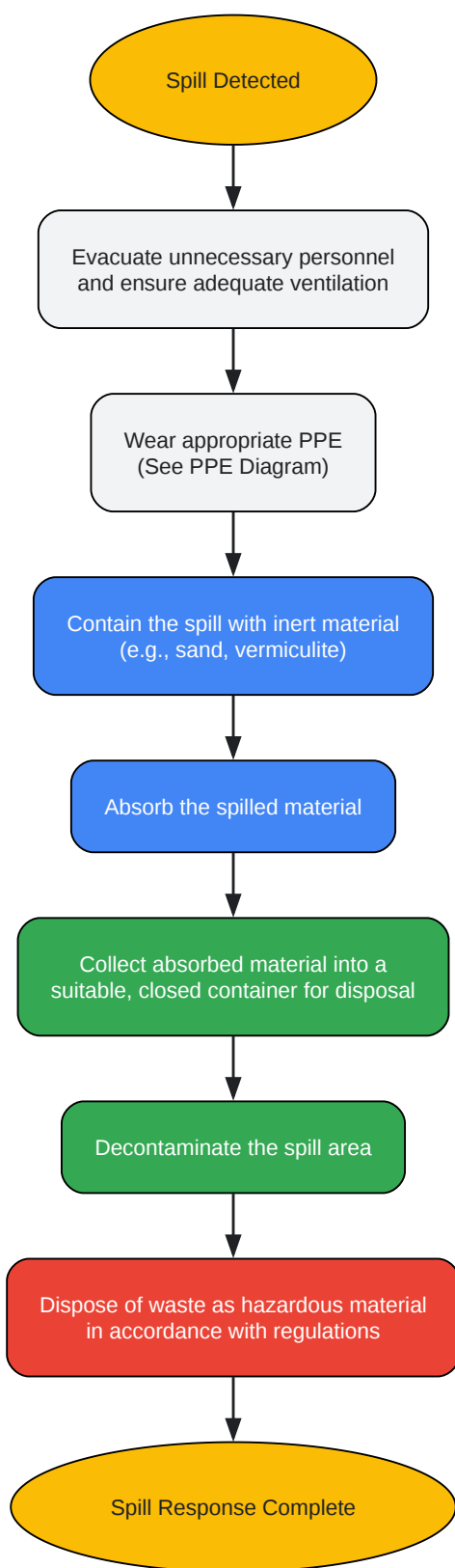
Safe Handling and Storage

Engineering Controls:

- Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.
- Facilities must be equipped with an eyewash station and a safety shower.

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling **1-Bromonaphthalene**.





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